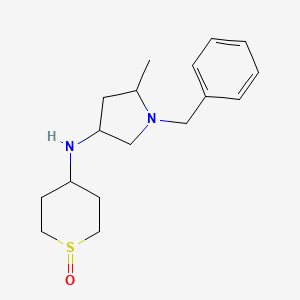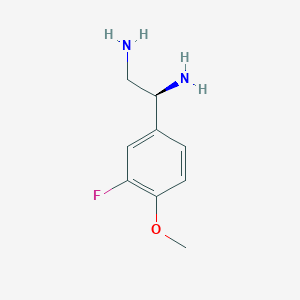
(1S)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1S)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine” is a chiral compound with the following structural formula:
This compound
This compound belongs to the class of ethane-1,2-diamines, which are characterized by two amino groups attached to an ethane backbone. The chirality arises from the asymmetric carbon center (marked as “S” in the name).
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the following steps:
Aromatic Substitution: Start with 3-fluoro-4-methoxybenzaldehyde and react it with ammonia or an amine to form the corresponding imine.
Reductive Amination: Reduce the imine using a reducing agent (e.g., sodium borohydride) to obtain the primary amine.
Resolution: Separate the enantiomers using chiral resolution techniques (e.g., crystallization with a chiral resolving agent).
Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. specific industrial methods may vary depending on the manufacturer.
Analyse Chemischer Reaktionen
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction of the compound yields its corresponding amine derivatives. Sodium borohydride (NaBH₄) is commonly used for this purpose.
Substitution: The amino groups can participate in nucleophilic substitution reactions. For instance, they can react with alkyl halides to form N-alkylated derivatives.
Major Products: The major products depend on the specific reaction conditions. Oxidation may yield amine oxides, while reduction leads to secondary or tertiary amines. Substitution reactions result in N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound’s chiral nature makes it useful as a ligand in asymmetric catalysis.
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Pharmacology: Investigate its interactions with receptors and enzymes.
Anticancer Agents: Some derivatives exhibit promising anticancer activity.
Fine Chemicals: Used as intermediates in the synthesis of other compounds.
Wirkmechanismus
The compound’s mechanism of action likely involves binding to specific receptors or enzymes. Further studies are needed to elucidate its precise targets and pathways.
Vergleich Mit ähnlichen Verbindungen
While there are related ethane-1,2-diamines, the unique combination of fluorine, methoxy, and chirality in “(1S)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine” sets it apart. Similar compounds include ethylenediamine and other chiral diamines.
Eigenschaften
Molekularformel |
C9H13FN2O |
|---|---|
Molekulargewicht |
184.21 g/mol |
IUPAC-Name |
(1S)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13FN2O/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4,8H,5,11-12H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
INPCGIFLASQGAX-MRVPVSSYSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)[C@@H](CN)N)F |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(CN)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


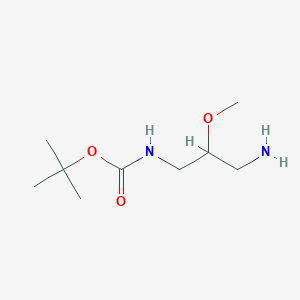
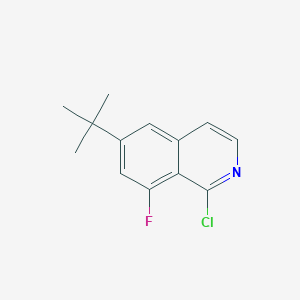

![[5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol](/img/structure/B13031068.png)
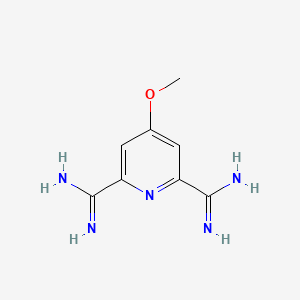
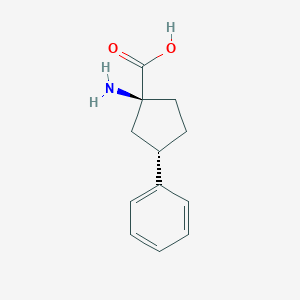
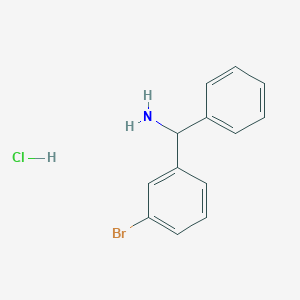

![1-Isobutyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13031092.png)
![5-Oxaspiro[3.4]octan-7-ol](/img/structure/B13031100.png)
![2-{3-[(Benzyloxy)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B13031101.png)
![1-Amino-1-[4-(methylethyl)phenyl]acetone](/img/structure/B13031104.png)
![4,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13031109.png)
